molecular formula C12H22F2O3 B15416817 Ethyl 2,2-difluoro-3-hydroxydecanoate CAS No. 179314-51-3

Ethyl 2,2-difluoro-3-hydroxydecanoate

Cat. No.: B15416817
CAS No.: 179314-51-3
M. Wt: 252.30 g/mol
InChI Key: GMENJZAXMONAGW-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxydecanoate ( 179314-51-3) is a fluorinated carboxylic acid ester with a molecular formula of C 12 H 22 F 2 O 3 and a molecular weight of 252.30 g/mol . This compound is characterized by its 2,2-difluoro substitution and a hydroxy group at the 3-position of the decanoate ester chain. The specific structural features, including the presence of fluorine atoms and the hydroxy group, make it a valuable synthetic intermediate or building block in organic and medicinal chemistry research. Fluorinated compounds are of significant interest in various research fields due to their potential to influence the physicochemical properties, metabolic stability, and bioavailability of molecules . Researchers may utilize this compound in the synthesis of more complex fluorinated target molecules, such as pharmaceuticals, agrochemicals, or specialty materials. The compound's exact mass is 252.15400, and it has a calculated LogP of 2.91, indicating its relative hydrophobicity . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

179314-51-3

Molecular Formula

C12H22F2O3

Molecular Weight

252.30 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-hydroxydecanoate

InChI

InChI=1S/C12H22F2O3/c1-3-5-6-7-8-9-10(15)12(13,14)11(16)17-4-2/h10,15H,3-9H2,1-2H3

InChI Key

GMENJZAXMONAGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(C(=O)OCC)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 2,2-difluoro-3-hydroxydecanoate (hypothetical/inferred) with five structurally related compounds, emphasizing differences in chain length, substituents, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications
This compound (target) C₁₂H₂₂F₂O₃* 264.30* 10C chain, 2F, 3-OH Inferred: Drug intermediates, agrochemicals
Ethyl 2,2-difluoro-3-hydroxydodecanoate C₁₄H₂₆F₂O₃ 280.35 12C chain, 2F, 3-OH Organic synthesis, surfactants
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate C₁₁H₁₂F₂O₃ 242.21 3C chain, 2F, 3-OH, 3-phenyl Anti-inflammatory/cardiovascular drug intermediates
Ethyl 2,2-difluoro-3-(methylamino)propanoate C₆H₁₁F₂NO₂ 191.16 3C chain, 2F, 3-methylamino Peptide mimetics, kinase inhibitors
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate C₁₂H₁₄F₂O₄ 284.24 3C chain, 2F, 3-OH, 3-(3-methoxyphenyl) Advanced organic synthesis, fluorophores

*Values inferred from analogs.

Key Findings:

Chain Length and Lipophilicity The decanoate (10C) and dodecanoate (12C) derivatives exhibit higher lipophilicity compared to shorter-chain analogs (3C), making them suitable for membrane-permeable drug candidates or surfactants . Longer chains enhance metabolic stability but may reduce solubility. Shorter-chain compounds (e.g., propanoate derivatives) are more rigid and better suited for targeting specific enzyme pockets due to their compact structures .

These features are critical in bioactive molecules for improving target binding and pharmacokinetics . Aromatic vs. Aliphatic Substituents: The phenyl and methoxyphenyl groups in propanoate derivatives (e.g., ) introduce π-π stacking interactions, enhancing binding to aromatic residues in proteins. This is absent in purely aliphatic analogs like decanoate/dodecanoate. Amino Groups: The methylamino substituent in introduces basicity, enabling salt formation and improved aqueous solubility, which is advantageous in peptide-like therapeutics.

Applications Pharmaceuticals: Propanoate derivatives with aromatic substituents (e.g., ) are prioritized in drug discovery for their target specificity. In contrast, longer-chain compounds (decanoate/dodecanoate) may serve as prodrugs or lipid-based delivery agents. Material Science: The dodecanoate analog’s surfactant-like properties suggest utility in emulsifiers or coatings .

This compound, with only two fluorines and a degradable ester group, likely faces fewer restrictions compared to persistent perfluoroalkyl substances .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2,2-difluoro-3-hydroxydecanoate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via fluorination of ethyl 3-hydroxydecanoate precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride). Reaction temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect fluorination efficiency. Post-synthesis purification involves silica-gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to isolate the product at >95% purity .
  • Key Considerations : Monitor by TLC and 19F^{19}\text{F} NMR to track fluorination progress and confirm regioselectivity .

Q. How can the stereochemical configuration at the 3-hydroxy position be confirmed experimentally?

  • Methodology : Use 1H^{1}\text{H} NMR (NOESY or ROESY) to detect spatial proximity between the hydroxy proton and adjacent fluorine atoms. Chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol eluent) resolves enantiomers, while optical rotation measurements validate chiral purity .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodology :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion [M+H]+^+ and isotopic patterns.
  • Functional Groups : IR spectroscopy to identify C=O (1740–1720 cm1^{-1}) and O-H (broad ~3400 cm1^{-1}) stretches.
  • Quantitative Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm .

Advanced Research Questions

Q. How does the decanoate chain length influence the compound’s bioactivity compared to shorter-chain analogs (e.g., Ethyl 2,2-difluoro-3-hydroxypropanoate)?

  • Methodology : Conduct comparative bioassays (e.g., enzyme inhibition or antimicrobial activity) using standardized protocols. For example:

  • Enzyme Inhibition : Test against lipases or esterases; IC50_{50} values correlate with chain length-dependent hydrophobicity.
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria. Longer chains may enhance membrane disruption but reduce solubility .
    • Data Analysis : Apply ANOVA to compare bioactivity across analogs; use logP calculations to rationalize solubility-activity trade-offs .

Q. What strategies mitigate hydrolysis of the ester group during in vitro studies?

  • Methodology :

  • Stabilization : Use buffered solutions (pH 6–7) to minimize base-catalyzed hydrolysis. Add co-solvents (e.g., DMSO ≤10%) to enhance solubility without destabilizing the ester.
  • Kinetic Monitoring : Track degradation via LC-MS over 24–72 hours; calculate half-life (t1/2t_{1/2}) under physiological conditions .

Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved?

  • Methodology :

  • Source Analysis : Compare assay conditions (e.g., substrate concentration, enzyme source). For example, human vs. bacterial enzymes may show divergent inhibition due to active-site variations.
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate enzyme activity pre-assay.
  • Statistical Reconciliation : Use Bland-Altman plots to assess inter-study variability .

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